ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate
Beschreibung
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate is a complex organic compound featuring a benzodioxole ring fused with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Eigenschaften
Molekularformel |
C13H12N2O5 |
|---|---|
Molekulargewicht |
276.24g/mol |
IUPAC-Name |
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-18-13(17)12-9(16)6-15(14-12)8-3-4-10-11(5-8)20-7-19-10/h3-6,16H,2,7H2,1H3 |
InChI-Schlüssel |
PQZHKRLGLHSPRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone.
Coupling Reaction: The benzodioxole and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This disruption causes mitotic blockade and induces apoptosis in cancer cells . The compound’s effects on other molecular pathways are also under investigation.
Vergleich Mit ähnlichen Verbindungen
ethyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrazole-3-carboxylate can be compared with other benzodioxole and pyrazole derivatives:
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-propanoic acid ethyl ester share similar structural features but differ in their biological activities and chemical reactivity.
Pyrazole Derivatives: Pyrazole-based compounds such as 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid exhibit different pharmacological properties and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
